molecular formula C10H7NO B14139901 1h-Furo[3,2-e]isoindole CAS No. 88730-87-4

1h-Furo[3,2-e]isoindole

Cat. No.: B14139901
CAS No.: 88730-87-4
M. Wt: 157.17 g/mol
InChI Key: SIBNAGIVARYCLQ-UHFFFAOYSA-N
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Description

1H-Furo[3,2-e]isoindole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Furo[3,2-e]isoindole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a furan derivative with an isoindole precursor in the presence of a suitable catalyst can lead to the formation of this compound. The reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Furo[3,2-e]isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different chemical properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its reactivity and applications.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-e]isoindole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1H-Furo[3,2-e]isoindole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism by which 1H-Furo[3,2-e]isoindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

1H-Furo[3,2-e]isoindole can be compared to other heterocyclic compounds such as:

    1H-Isoindole: Similar in structure but lacks the furan ring, leading to different chemical properties and reactivity.

    Furan: A simpler heterocycle that forms part of the this compound structure.

    Indole: Another related compound with a fused benzene and pyrrole ring system, differing in its electronic properties and applications.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88730-87-4

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

1H-furo[3,2-e]isoindole

InChI

InChI=1S/C10H7NO/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-5H,6H2

InChI Key

SIBNAGIVARYCLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2C=CO3)C=N1

Origin of Product

United States

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